CTAP

描述

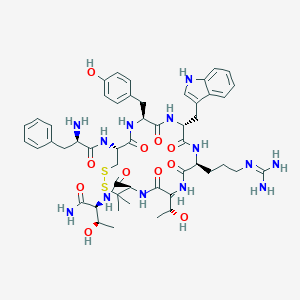

环状八肽(三氟乙酸盐)是一种环状八肽,以其作为μ阿片受体选择性拮抗剂的作用而闻名。其正式名称为D-苯丙氨酰-L-半胱氨酰-L-酪氨酰-D-色氨酰-L-精氨酰-L-苏氨酰-3-巯基-L-缬氨酰-环状(2→7)-二硫化物-L-苏氨酰胺,三氟乙酸盐。 该化合物可溶于水,分子式为C51H69N13O11S2 • XCF3COOH,分子量为1104.3 .

准备方法

合成路线和反应条件: 环状八肽(三氟乙酸盐)通过固相肽合成(SPPS)合成,这是一种常用于肽类生产的方法。该过程包括将受保护的氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。 三氟乙酸用于从树脂上切割肽并去除侧链保护基团 .

工业生产方法: 在工业环境中,环状八肽(三氟乙酸盐)的生产遵循与SPPS类似的原理,但规模更大。自动化肽合成仪被用来确保精确和效率。 最终产品采用高效液相色谱(HPLC)进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型: 环状八肽(三氟乙酸盐)主要由于存在胺、硫醇和羧基等官能团而发生取代反应。 这些反应可用于修饰肽,以用于各种应用 .

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂可用于氧化环状八肽中的硫醇基团。

还原: 二硫苏糖醇(DTT)等还原剂可以还原二硫键。

取代: 各种亲核试剂可用于取代肽中特定的官能团.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,硫醇基团的氧化会导致二硫键的形成,而还原会破坏这些键 .

科学研究应用

Applications in Duchenne Muscular Dystrophy Research

1. Disease Progression Analysis

CTAP has been instrumental in categorizing and predicting disease progression in Duchenne muscular dystrophy. Two pivotal studies published through this compound have provided insights into the variability of disease progression among patients, explaining approximately half of this variability—more than double what was previously understood through conventional analyses. This understanding is crucial for designing effective clinical trials and choosing appropriate endpoints for drug development .

2. Clinical Trial Design

The insights gained from this compound's analyses have significant implications for clinical trial designs. For instance, a study highlighted that upper limb and pulmonary functions often decline before loss of ambulation in DMD patients. This finding suggests that clinical trials should expand enrollment criteria beyond just ambulatory status to include patients experiencing upper-limb or pulmonary function deficits .

3. Data Integration and Analysis

this compound consolidates extensive datasets from various clinical centers, allowing for real-time analysis of de-identified patient data. This integration enables researchers to conduct individual patient-level analyses and compare results across different populations and clinical practices .

Case Study 1: Predicting Functional Decline in DMD

A longitudinal study conducted by this compound analyzed over 1,000 boys with DMD, focusing on functional assessments from more than 10,000 clinic visits. The study revealed critical patterns in how upper limb and pulmonary functions decline relative to ambulation loss. The findings were pivotal in guiding drug developers to consider a broader range of patients in their trials .

Case Study 2: Advanced Data Science Applications

In collaboration with the Analysis Group, this compound employs advanced statistical methods to quantify disease progression. By analyzing longitudinal trajectories, researchers can identify trends that inform both treatment strategies and regulatory decisions regarding new therapeutics for DMD .

Broader Implications

This compound's model of collaboration and data sharing has the potential to transform how clinical trials are conducted across various diseases beyond DMD. By fostering partnerships between academic institutions, pharmaceutical companies, and patient advocacy groups, this compound sets a precedent for future research initiatives aimed at complex diseases where traditional trial designs may fall short.

作用机制

环状八肽(三氟乙酸盐)通过选择性结合μ阿片受体发挥作用,从而阻断受体的活性。这种拮抗作用阻止受体与内源性或外源性激动剂相互作用,而内源性或外源性激动剂可以调节疼痛感知和其他生理反应。 该化合物对μ阿片受体比对δ受体的选择性高,是其作用机制的关键方面 .

类似化合物:

纳洛酮: 另一种μ阿片受体拮抗剂,但效力低于环状八肽。

纳曲酮: 一种广泛使用的阿片受体拮抗剂,具有更广泛的受体谱。

D-苯丙氨酰-半胱氨酰-酪氨酰-D-色氨酰-精氨酰-苏氨酰-戊肽-苏氨酰胺: 一种具有类似拮抗特性的肽,但效力低于环状八肽.

独特性: 环状八肽(三氟乙酸盐)以其对μ阿片受体的高效力和选择性而独树一帜。 它比纳曲酮至少强十倍,并在δ受体上表现出极小的活性,使其成为研究μ阿片受体特异性途径的宝贵工具 .

相似化合物的比较

Naltrexone: Another µ opioid receptor antagonist but less potent than CTAP.

Naloxone: A widely used opioid antagonist with a broader receptor profile.

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2: A peptide with similar antagonistic properties but lower potency compared to this compound.

Uniqueness: this compound (trifluoroacetate salt) is unique due to its high potency and selectivity for the µ opioid receptor. It is at least ten times more potent than naltrexone and exhibits minimal activity at the δ receptor, making it a valuable tool for studying µ opioid receptor-specific pathways .

生物活性

Connective Tissue Activating Peptide (CTAP), particularly this compound-III, is a biologically active peptide derived from platelets that plays a significant role in various physiological processes, including tissue repair, inflammation, and cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in clinical settings.

Overview of this compound

This compound-III is a low molecular weight protein (approximately 9.3 kDa) produced primarily by megakaryocytes and released from platelet alpha granules during platelet activation. It is part of a family of β-thromboglobulin-like proteins that includes β-thromboglobulin (β-TG) and neutrophil-activating peptide 2 (NAP-2) . this compound-III is known for its ability to stimulate the synthesis of DNA and glycosaminoglycans in human connective tissue cells, contributing to tissue remodeling and repair .

This compound-III exerts its biological effects through several mechanisms:

- Stimulation of Cellular Proliferation : this compound-III enhances DNA synthesis in synovial cells, which are crucial for joint health and repair . This stimulation is vital for wound healing and tissue regeneration.

- Angiogenesis Modulation : Research indicates that this compound-III may play a role in tumor angiogenesis by promoting endothelial cell chemotaxis and new blood vessel formation. It has been shown to stimulate angiogenesis both in vitro and in vivo, which is essential for tumor growth and progression .

- Inflammatory Response : As an inflammatory mediator, this compound-III can influence the recruitment of immune cells to sites of injury or infection. It acts as a chemokine, attracting neutrophils and other immune cells to facilitate the inflammatory response .

Table 1: Summary of Biological Activities of this compound-III

Case Studies

- Cancer Biology : A study reviewed the role of this compound-III in cancer biology, highlighting its involvement in tumor angiogenesis. The findings suggest that elevated levels of this compound-III correlate with increased tumor growth and metastasis due to its pro-angiogenic properties .

- Wound Healing : Clinical observations indicate that patients with enhanced levels of this compound-III following surgery show improved wound healing outcomes. This effect is attributed to its ability to stimulate fibroblast proliferation and collagen synthesis .

Clinical Implications

The biological activity of this compound-III suggests potential therapeutic applications:

- Wound Healing Therapies : Given its role in stimulating connective tissue repair, this compound-III could be harnessed in therapies aimed at enhancing wound healing processes.

- Cancer Treatments : Understanding the angiogenic properties of this compound-III may lead to novel anti-cancer strategies targeting tumor vasculature.

属性

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQLVRLOGHAJI-FGHAYEPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439498 | |

| Record name | CHEMBL1795717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-32-9 | |

| Record name | CHEMBL1795717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。